2-甲基腺嘌呤

描述

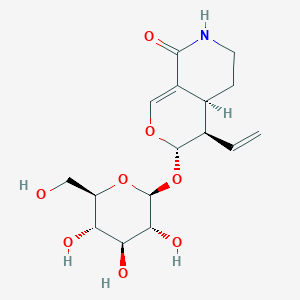

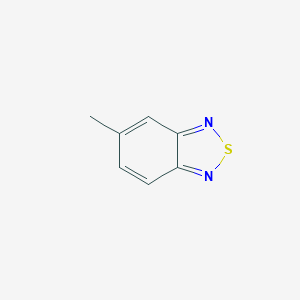

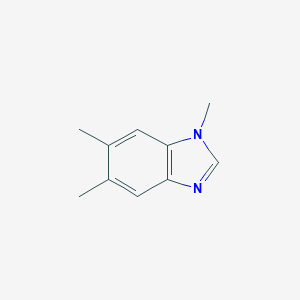

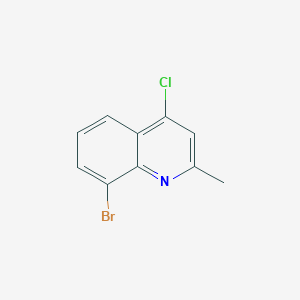

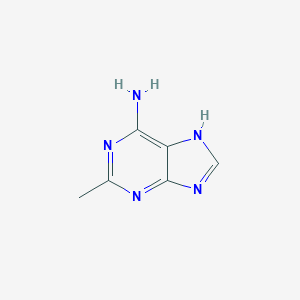

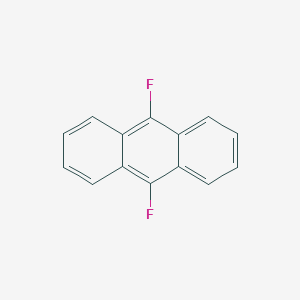

2-Methyladenine is a derivative of adenine, one of the four nucleobases in the nucleic acid of DNA, with a methyl group added at the second position. This modification potentially alters its physical, chemical, and biological properties. Although not directly covered in the papers found, the understanding of similar compounds like 3-methyladenine provides insights into the effects of methylation on purine nucleobases.

Synthesis Analysis

The synthesis of methylated adenines involves specific reactions that introduce a methyl group into the adenine molecule. While specific methods for synthesizing 2-methyladenine were not detailed, studies on similar compounds, like 3-methyladenine, offer insights. For example, the synthesis of 3-methyladenine derivatives involves reactions that could potentially be adapted for 2-methyladenine by altering the reaction conditions or starting materials to target the desired position for methylation (Seglen & Gordon, 1982).

Molecular Structure Analysis

The molecular structure of methylated adenines, including 2-methyladenine, is characterized by the addition of a methyl group, which influences the molecule's electronic distribution and steric configuration. Electrostatic potential maps for similar compounds indicate shifts in the attractive electrophilic site, highlighting how methylation affects the molecule's reactivity and interaction potential (Orbell et al., 1982).

Chemical Reactions and Properties

Methylation impacts the chemical reactivity of adenine. For instance, 3-methyladenine demonstrates specific inhibitory effects on autophagic/lysosomal protein degradation, suggesting that methylated adenines might participate in biological pathways differently from their unmethylated counterparts. This particular aspect underscores the broader implications of methylation on the chemical behavior of nucleobases (Seglen & Gordon, 1982).

Physical Properties Analysis

The physical properties of 2-methyladenine, such as solubility, melting point, and crystalline structure, would be affected by the methyl group's addition. Although specific data for 2-methyladenine were not found, analyses of similar compounds provide valuable insights. For example, studies on the crystalline structures of methylated adenine complexes reveal how methylation influences hydrogen bonding, stacking interactions, and overall molecular geometry (Orbell et al., 1982).

Chemical Properties Analysis

The chemical properties of 2-methyladenine, including its reactivity towards other molecules and its role in biochemical processes, are significantly influenced by the methyl group. Methylation can affect the molecule's acid-base behavior, nucleophilicity, and electrophilicity. While direct studies on 2-methyladenine are limited, research on 3-methyladenine shows how methylation can specifically inhibit processes like autophagy, highlighting the potential for diverse biochemical impacts (Seglen & Gordon, 1982).

科学研究应用

自噬和蛋白降解:3-甲基腺嘌呤已知能够抑制孤立大鼠肝细胞中的自噬/溶酶体蛋白降解。这表明了它在靶向自噬/溶酶体途径上的特异性(Seglen & Gordon, 1982)。

代谢效应:另一项研究发现,3-甲基腺嘌呤可以影响新陈代谢,促进糖原分解并影响磷酸果糖激酶和丙酮酸激酶等酶(Caro et al., 1988)。

海星卵母细胞成熟:已经使用1-甲基腺嘌呤研究海星卵母细胞成熟的诱导,揭示了其对细胞膜受体的作用(Dorée & Guerrier, 1975)。

DNA/RNA 损伤和修复:已经探讨了1-甲基腺嘌呤在氧化去甲基化中的作用,以逆转DNA/RNA损伤,突显了其在应对甲基化剂诱导的细胞毒性中的潜力(Sundheim et al., 2006)。

与铂类化合物的相互作用:关于铂类化合物与核苷类似物(包括9-甲基腺嘌呤)相互作用的研究为癌症治疗相关的化学生物学相互作用提供了见解(Roos et al., 1974)。

植物细胞中的甲基化:已经研究了正常和转化的植物细胞中2-甲基腺嘌呤的存在,有助于我们理解tRNA中的甲基化模式(Kern, 1976)。

哺乳动物胚胎干细胞中的DNA 甲基化:已经确定N6-甲基腺嘌呤是小鼠胚胎干细胞中的一种DNA修饰形式,展示了其在转录沉默和表观遗传调控中的作用(Wu et al., 2016)。

作用机制

Target of Action

2-Methyl-1H-purin-6-amine, also known as 2-Methyladenine or 2-methyl-7H-purin-6-amine, is a purine derivative. It is known that purine derivatives play a crucial role in various biological processes, including dna replication, transcription, and cellular signaling .

Mode of Action

It is known that purine derivatives can interact with various enzymes and receptors in the cell, influencing their activity

Biochemical Pathways

Purine derivatives are known to be involved in numerous biochemical pathways, including nucleotide synthesis, energy metabolism, and signal transduction .

Result of Action

Purine derivatives are known to influence various cellular processes, including cell growth, differentiation, and apoptosis .

属性

IUPAC Name |

2-methyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMADWRYCYBUIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)N=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162731 | |

| Record name | 2-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyladenine | |

CAS RN |

1445-08-5 | |

| Record name | 2-Methyladenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-aminopurine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5S7AW6A3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)